

Technical Guide: Properties and Applications of Azido-PEG3-S-PEG4-t-butyl ester

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Compound of Interest

Compound Name: Azido-PEG3-S-PEG4-t-butyl ester

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for **Azido-PEG3-S-PEG4-t-butyl ester**, a bifunctional linker molecule critical in the development of targeted therapeutics.

Core Properties and Specifications

Azido-PEG3-S-PEG4-t-butyl ester is a heterobifunctional molecule featuring a polyethylene glycol (PEG) spacer. Its structure is designed for modular chemical synthesis, primarily in the field of Proteolysis Targeting Chimeras (PROTACs). The molecule consists of an azide (N₃) group on one terminus, enabling "click chemistry" reactions, and a t-butyl ester-protected carboxylic acid on the other. The central PEG and thioether components enhance solubility and provide a flexible scaffold.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of a representative Azido-PEG-S-PEG linker, "Azido-PEG3-Sulfone-PEG4-t-butyl ester," which shares a very similar structure and function.

Property	Value	Reference
Chemical Name	Azido-PEG3-Sulfone-PEG4-t-butyl ester	[1]
Molecular Formula	C23H45N3O11S	[1]
Molecular Weight (MW)	571.7 g/mol	[1]
Purity	≥97%	[1]
CAS Number	2055023-76-0	[1]
Appearance	Varies (Typically a solid or oil)	
Storage Condition	-20°C	[1]
Shipping Condition	Ambient Temperature	[1]

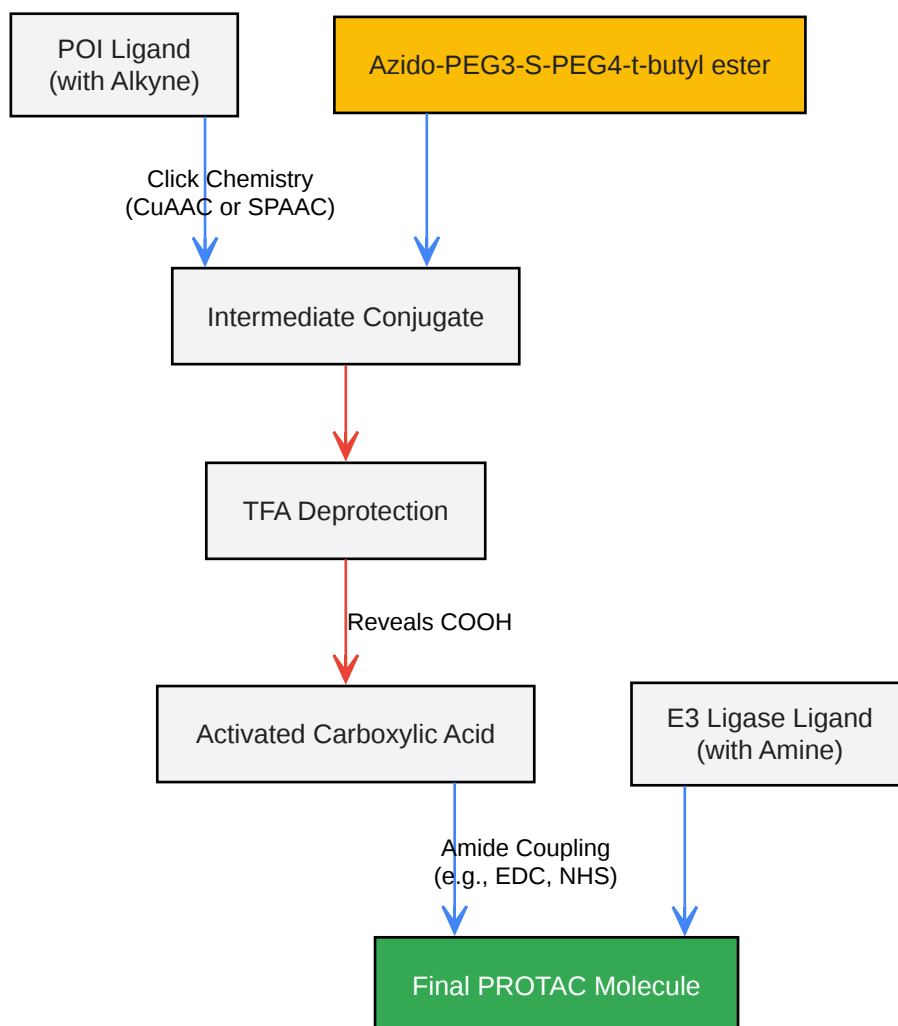
Primary Application: PROTAC Synthesis

This linker is primarily used as a component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[3][4] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] **Azido-PEG3-S-PEG4-t-butyl ester** serves as this crucial linker.

The azide terminus allows for covalent attachment to a POI ligand (modified with an alkyne group) via click chemistry. The other end, after deprotection of the t-butyl ester to reveal a carboxylic acid, can be coupled to an E3 ligase ligand (e.g., pomalidomide, VHL ligand) via standard amide bond formation.

PROTAC Assembly Workflow

The diagram below illustrates the general workflow for synthesizing a PROTAC using this bifunctional linker.

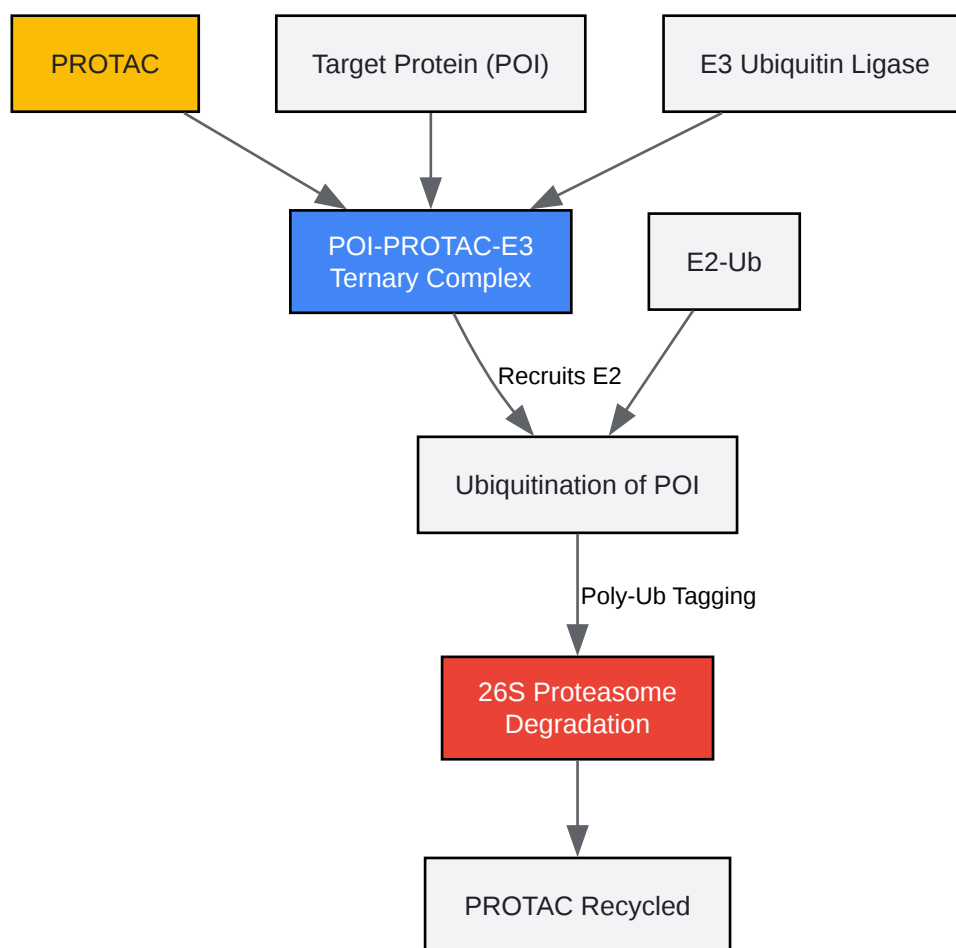


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General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[3][4]}



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PROTAC mechanism of action.

Experimental Protocols

Successful use of **Azido-PEG3-S-PEG4-t-butyl ester** requires proficiency in three key chemical transformations: two methods for "clicking" the azide group and one for deprotecting the t-butyl ester.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a robust method for creating a stable triazole linkage between the linker's azide group and an alkyne-functionalized molecule.^[6]

Materials:

- Azide-functionalized linker (1.0 equivalent)
- Alkyne-functionalized molecule (1.0-1.2 equivalents)
- Copper(II) Sulfate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.05-0.1 equivalents)
- Sodium Ascorbate (0.1-0.2 equivalents)
- Solvent (e.g., 1:1 t-BuOH/ H_2O , DMF, or DMSO)

Procedure:

- Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.
- In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate.
- In another vial, prepare an aqueous solution of CuSO_4 .
- Add the CuSO_4 solution to the main reaction mixture, followed by the Sodium Ascorbate solution to initiate the reaction. The reducing agent will convert Cu(II) to the active Cu(I) species in situ.^[6]
- Stir the reaction at room temperature for 1-12 hours.
- Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, proceed with standard workup and purification procedures (e.g., extraction, column chromatography).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for biological applications.^{[7][8]} It utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.

Materials:

- Azide-functionalized linker (1.0-1.5 equivalents)
- Strained cyclooctyne (e.g., DBCO-functionalized molecule) (1.0 equivalent)
- Reaction Solvent (e.g., Anhydrous DMSO, DMF, or aqueous buffer for biomolecules)

Procedure:

- Dissolve the strained cyclooctyne-functionalized molecule in the appropriate solvent.
- Dissolve the Azido-PEG linker in a compatible solvent. A slight molar excess (1.5 to 5-fold) of the azide component is often used to drive the reaction to completion.[\[9\]](#)
- Combine the two solutions in a reaction vial.
- Stir the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used.
- Monitor the reaction progress by TLC or LC-MS.
- Once complete, purify the product using standard methods such as preparative HPLC.

Protocol 3: t-Butyl Ester Deprotection

This step is necessary to reveal the terminal carboxylic acid for subsequent amide coupling to an E3 ligase ligand. The most common method uses Trifluoroacetic Acid (TFA).[\[10\]](#)[\[11\]](#)

Materials:

- t-Butyl ester-protected molecule
- Trifluoroacetic Acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the t-butyl ester-containing compound in a 1:1 mixture of DCM and TFA. A common concentration is to use a 50% TFA in DCM solution.[\[11\]](#)

- Stir the reaction mixture at room temperature for 2-5 hours.[12]
- Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product is often the TFA salt of the carboxylic acid.
- The crude product can be used directly in the next step (amide coupling) or purified further if necessary. The cleavage of the ester bond forms a stable tert-butyl cation, which typically deprotonates to form the volatile gas isobutylene.[10][13]

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